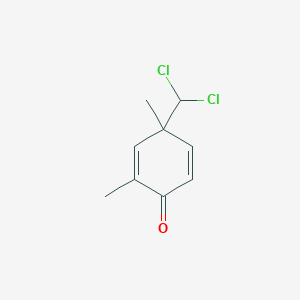
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one, also known as DDQ, is a chemical compound that is widely used in scientific research. It is a powerful oxidizing agent that is commonly used in organic synthesis to convert alcohols to carbonyl compounds, and it has also been studied for its potential therapeutic applications. In
Mechanism Of Action
The mechanism of action of 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one is complex and not fully understood. It is believed to act as a single-electron oxidant, generating a radical cation intermediate that can undergo a variety of reactions. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one can also act as a two-electron oxidant, generating a dication intermediate that can undergo further reactions.
Biochemical And Physiological Effects
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has also been shown to inhibit the growth of certain bacteria and fungi, and it has been studied for its potential use as an insecticide.
Advantages And Limitations For Lab Experiments
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has several advantages for use in lab experiments. It is a powerful oxidizing agent that can be used in a wide range of organic synthesis reactions. It is also relatively stable and easy to handle. However, 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one can be difficult to work with due to its strong oxidizing properties, and it can be expensive to purchase.
Future Directions
There are several future directions for research on 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one. One area of interest is its potential therapeutic applications in cancer treatment. Further research is needed to fully understand the mechanism of action of 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one and its effects on cancer cells. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one also has potential applications in materials science, particularly in the development of new catalysts and sensors. Finally, there is a need for research on the environmental impact of 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one, particularly in terms of its potential toxicity to aquatic organisms.
Synthesis Methods
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one can be synthesized by the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-oneCN) with 2,4-dimethylcyclohexa-2,5-dien-1-one. The reaction proceeds via a Diels-Alder reaction to form an intermediate, which then undergoes a rearrangement to form 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one.
Scientific Research Applications
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has a wide range of scientific research applications. It is commonly used in organic synthesis as an oxidizing agent to convert alcohols to carbonyl compounds. It has also been studied for its potential therapeutic applications, particularly in cancer research. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells by increasing oxidative stress and DNA damage.
properties
CAS RN |
14789-73-2 |
|---|---|
Product Name |
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one |
Molecular Formula |
C9H10Cl2O |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
4-(dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H10Cl2O/c1-6-5-9(2,8(10)11)4-3-7(6)12/h3-5,8H,1-2H3 |
InChI Key |
OVJHGAXYMVWABG-UHFFFAOYSA-N |
SMILES |
CC1=CC(C=CC1=O)(C)C(Cl)Cl |
Canonical SMILES |
CC1=CC(C=CC1=O)(C)C(Cl)Cl |
Other CAS RN |
14789-73-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



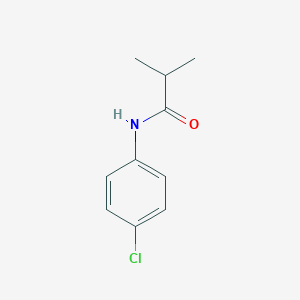
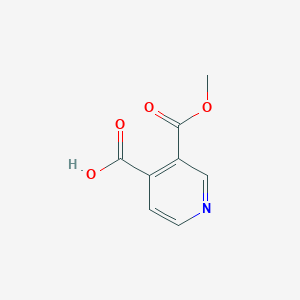
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
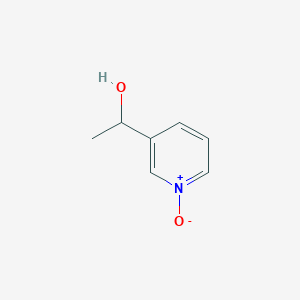
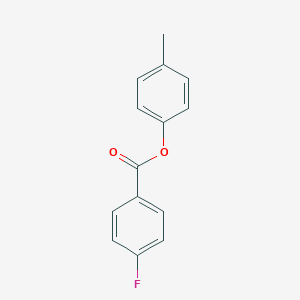
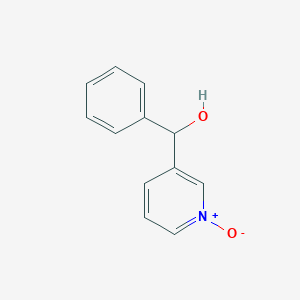
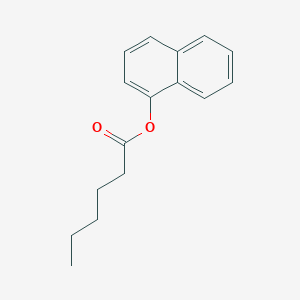
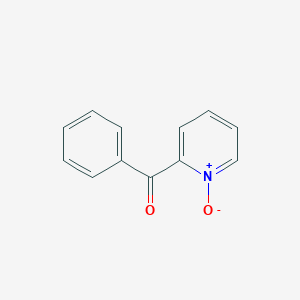
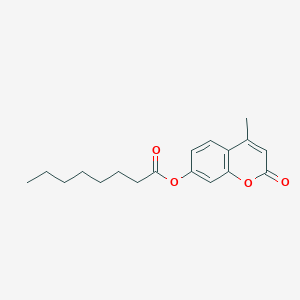
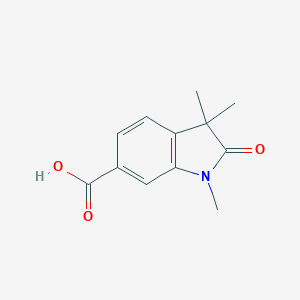
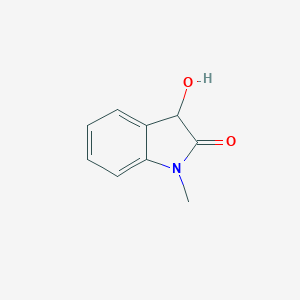
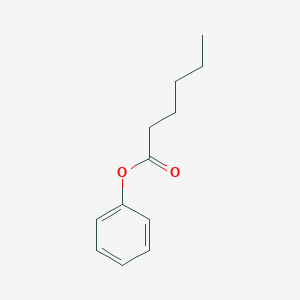
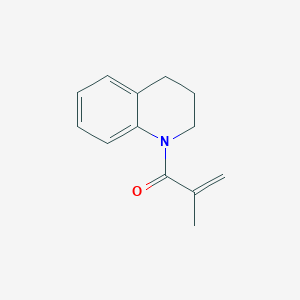
![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)